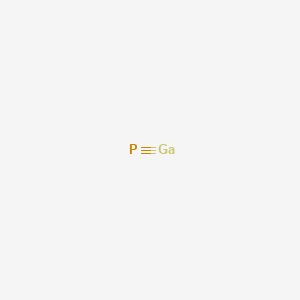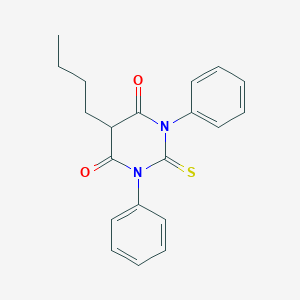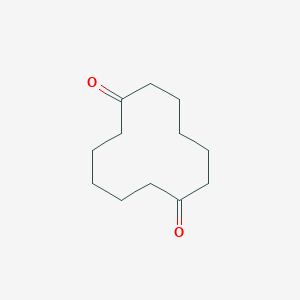
Cyclododecane-1,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclododecane-1,7-dione, also known as cyclododecanedione, is a cyclic diketone with the chemical formula C12H18O2. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Cyclododecanedione has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research.
科学研究应用
Cyclododecanedione has been widely used as a building block in organic synthesis due to its unique cyclic structure and high reactivity. It can undergo various chemical reactions, such as reduction, oxidation, and condensation, to form a wide range of derivatives with different functional groups. These derivatives can be further utilized in the synthesis of polymers, surfactants, and other organic compounds.
In addition, Cyclododecane-1,7-dioneedione has shown promising results in biomedical research as a potential anticancer agent. Studies have demonstrated that Cyclododecane-1,7-dioneedione can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Cyclododecanedione's anticancer properties are attributed to its ability to induce oxidative stress and DNA damage in cancer cells.
作用机制
The mechanism of action of Cyclododecane-1,7-dioneedione in cancer cells involves the activation of the caspase cascade, which leads to apoptosis. Caspases are a family of proteases that play a crucial role in the apoptotic pathway. Cyclododecanedione can activate caspase-3 and caspase-9, which are involved in the execution of apoptosis. It can also induce the release of cytochrome c from mitochondria, which activates caspase-9.
生化和生理效应
Cyclododecanedione has been shown to have several biochemical and physiological effects in cancer cells. It can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. Cyclododecanedione can also inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can further enhance ROS production.
实验室实验的优点和局限性
Cyclododecanedione has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by recrystallization. It is also highly reactive and can undergo various chemical reactions to form a wide range of derivatives. However, Cyclododecane-1,7-dioneedione has some limitations as well. It is insoluble in water, which can make it difficult to handle in aqueous solutions. It is also highly reactive and can be hazardous if not handled properly.
未来方向
There are several future directions for the research on Cyclododecane-1,7-dioneedione. One potential area of research is the development of Cyclododecane-1,7-dioneedione derivatives with enhanced anticancer properties. These derivatives could be designed to target specific cancer cells or to overcome drug resistance. Another area of research is the investigation of Cyclododecane-1,7-dioneedione's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel synthesis methods for Cyclododecane-1,7-dioneedione and its derivatives could lead to more efficient and sustainable production methods.
合成方法
Cyclododecanedione can be synthesized through several methods, including the oxidation of Cyclododecane-1,7-dioneol, the cyclization of Cyclododecane-1,7-dioneone, and the oxidative cleavage of cyclododecatriene. The most commonly used method is the oxidation of Cyclododecane-1,7-dioneol using potassium permanganate or sodium dichromate as the oxidizing agent. The reaction yields Cyclododecane-1,7-dioneedione and water as the byproduct. The purity of the obtained product can be improved by recrystallization from organic solvents.
属性
CAS 编号 |
10329-90-5 |
|---|---|
产品名称 |
Cyclododecane-1,7-dione |
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
cyclododecane-1,7-dione |
InChI |
InChI=1S/C12H20O2/c13-11-7-3-1-4-8-12(14)10-6-2-5-9-11/h1-10H2 |
InChI 键 |
VUYDJCCPGNUSHU-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)CCCCCC(=O)CC1 |
规范 SMILES |
C1CCC(=O)CCCCCC(=O)CC1 |
同义词 |
1,7-Cyclododecanedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



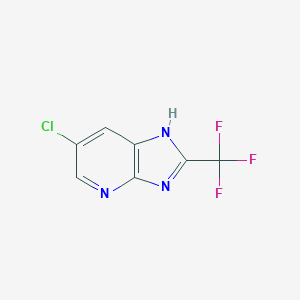
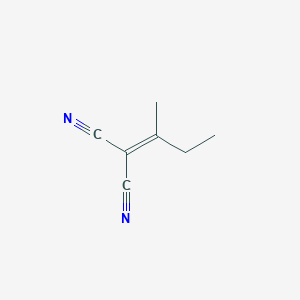
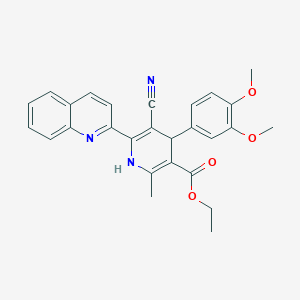
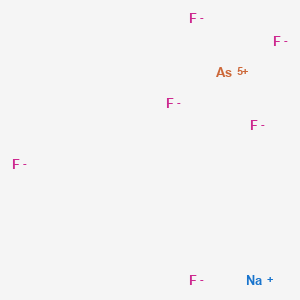
![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)

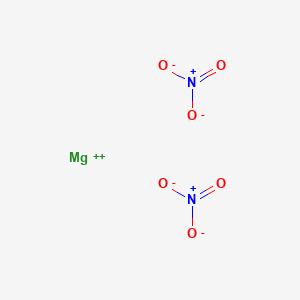

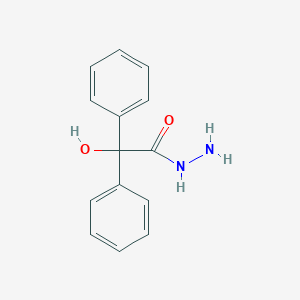
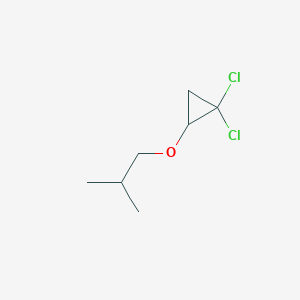
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)
